An In-depth Technical Guide to 4-Nitroisoindolin-1-one: Properties, Synthesis, and Role in PARP-1 Inhibition
An In-depth Technical Guide to 4-Nitroisoindolin-1-one: Properties, Synthesis, and Role in PARP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitroisoindolin-1-one is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of therapeutic agents with significant applications in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Nitroisoindolin-1-one, detailed experimental protocols for its synthesis and analysis, and an exploration of its significance in the context of the PARP-1 signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
4-Nitroisoindolin-1-one, with the CAS number 366452-97-3, is a yellow to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various sources. While extensive data is available, specific experimental values for 13C-NMR and Infrared (IR) spectroscopy for this compound are not readily found in the reviewed literature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₃ | [2] |
| Molecular Weight | 178.14 g/mol | [2] |
| Melting Point | 235.4-236.7 °C | [3] |
| Appearance | Yellow to light yellow crystalline powder | [1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | [1] |
| Elemental Analysis (Theoretical) | C: 53.94%, H: 3.39%, N: 15.72% | [3] |
| Elemental Analysis (Measured) | C: 54.08%, H: 3.49%, N: 15.81% | [3] |
| FAB-MS (M+1) | 179 | [3] |
| Purity (by HPLC) | 99.59% | [3] |
Spectral Data
¹H-NMR (300 MHz, DMSO-d6) δ: [3]
-
4.78 (s, 2H)
-
7.79 (t, 1H)
-
8.10 (d, 1H)
-
8.41 (d, 1H)
-
8.90 (s, 1H)
¹H-NMR (300 MHz, DMSO-d6/EtOH) δ: [3]
-
4.76 (s, 2H)
-
7.77 (t, 1H)
-
8.08 (d, 1H)
-
8.39 (d, 1H)
Experimental Protocols
Synthesis of 4-Nitroisoindolin-1-one
A general and efficient method for the synthesis of 4-Nitroisoindolin-1-one is outlined below.[3]
Materials:
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Methyl 2-(bromomethyl)-3-nitrobenzoate (20 g)
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Methanol (200 ml)
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Ammonia gas
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Ice bath
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Filtration apparatus
Procedure:
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Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (20 g) in methanol (200 ml) in a suitable reaction vessel.
-
Stir the solution at room temperature under an ammonia atmosphere for 30 minutes.
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Continue the reaction for an additional 2 hours at room temperature.
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Upon completion of the reaction, place the reaction mixture in an ice bath to induce crystallization for 2 hours.
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Collect the resulting crystals by filtration.
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Dry the crystals to obtain 4-Nitroisoindolin-1-one as light yellow crystals. (Expected yield: 11.7 g, 90%).
Caption: Synthesis workflow for 4-Nitroisoindolin-1-one.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of synthesized 4-Nitroisoindolin-1-one can be determined using the following HPLC method.[3]
Instrumentation:
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HPLC system with a UV detector
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Chromatographic column: Phenomenex Luna 5μ C18 (250mm × 4.6mm)
Chromatographic Conditions:
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Mobile Phase: Acetonitrile/0.1% Phosphate buffer = 30/70 (v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 230 nm
-
Expected Retention Time: 5.810 min
Procedure:
-
Prepare the mobile phase and degas it.
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Dissolve a small, accurately weighed sample of 4-Nitroisoindolin-1-one in a suitable solvent (e.g., the mobile phase).
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Inject the sample into the HPLC system.
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Record the chromatogram and determine the purity based on the peak area of the target compound relative to the total peak area.
Role in PARP-1 Inhibition and Signaling Pathway
4-Nitroisoindolin-1-one is a crucial reactant in the synthesis of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the cellular response to DNA damage.
The PARP-1 Signaling Pathway in DNA Repair
PARP-1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. Upon detection of a DNA lesion, PARP-1 binds to the damaged site and becomes activated. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4][5][6]
The inhibition of PARP-1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
Mechanism of Action of PARP-1 Inhibitors
PARP-1 inhibitors, synthesized from precursors like 4-Nitroisoindolin-1-one, act by competing with NAD+ for the catalytic site of the PARP-1 enzyme. This prevents the formation of PAR chains and traps PARP-1 at the site of DNA damage. The trapped PARP-1-DNA complexes are highly cytotoxic, leading to the collapse of replication forks and the formation of double-strand breaks, which are lethal to cancer cells with compromised homologous recombination repair systems.
Caption: PARP-1 signaling pathway in DNA repair and the point of inhibition.
Safety and Handling
4-Nitroisoindolin-1-one should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Nitroisoindolin-1-one is a chemical intermediate of significant interest to the pharmaceutical and drug development industries. Its well-defined chemical properties and established synthetic routes make it a valuable starting material for the production of high-value therapeutic agents, most notably PARP-1 inhibitors. A thorough understanding of its chemistry, handling, and role in the synthesis of these inhibitors is crucial for researchers and scientists working in the field of medicinal chemistry and oncology drug discovery. Further research to fully characterize its spectral properties, such as 13C-NMR and IR, would be beneficial to the scientific community.
